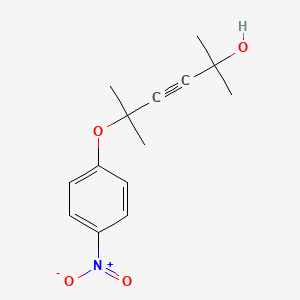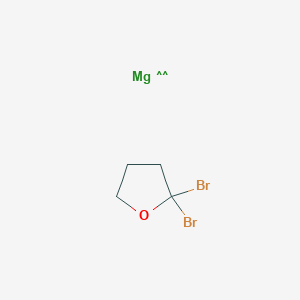
CID 71376380
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “CID 71376380” is a chemical entity with unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of CID 71376380 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route may involve steps such as condensation, cyclization, and functional group modifications.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial-scale production of this compound may involve optimization of the synthetic route to enhance efficiency and reduce costs. This includes the use of catalysts, solvents, and purification techniques to achieve large-scale production.
Análisis De Reacciones Químicas
CID 71376380 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives and analogs of this compound.
Aplicaciones Científicas De Investigación
CID 71376380 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry: In industrial applications, this compound is used in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of CID 71376380 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biological effects.
List of Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds share certain structural or functional similarities with this compound, making them relevant for comparative studies.
Propiedades
Número CAS |
652155-93-6 |
|---|---|
Fórmula molecular |
C4H6Br2MgO |
Peso molecular |
254.20 g/mol |
InChI |
InChI=1S/C4H6Br2O.Mg/c5-4(6)2-1-3-7-4;/h1-3H2; |
Clave InChI |
VVAWVECDBICONZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)(Br)Br.[Mg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)
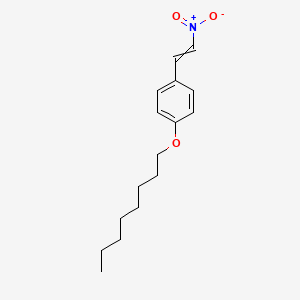
![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)
![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![Phosphoramidic dichloride, [[(3,4-dimethoxyphenyl)amino]carbonyl]-](/img/structure/B12535324.png)
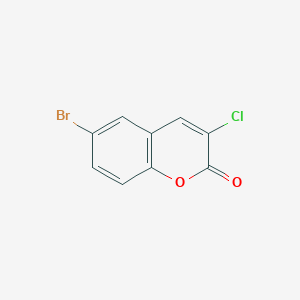
![Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B12535334.png)
![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)
![2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid](/img/structure/B12535340.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)
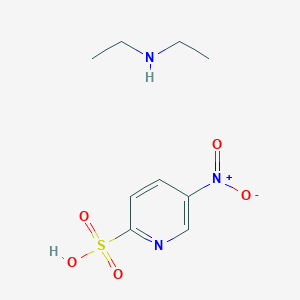
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)
